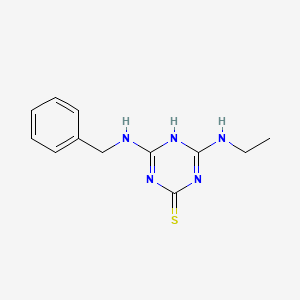![molecular formula C13H16N2O2S B5740934 5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5740934.png)
5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol, also known as OMTAD, is a compound with potential applications in the field of medicinal chemistry. OMTAD is a thiol derivative of oxadiazole, which has been reported to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.
作用机制
The mechanism of action of 5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. 5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. 5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol also inhibits the activation of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory and analgesic effects, 5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol has been reported to exhibit antioxidant, antimicrobial, and antifungal activities. 5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol has also been shown to reduce the levels of serum glucose and lipid profiles in diabetic rats, indicating its potential as a treatment for metabolic disorders.
实验室实验的优点和局限性
5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under a range of conditions. 5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol is also readily soluble in a range of solvents, making it easy to handle in the lab. However, 5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol has some limitations, including its relatively low potency compared to other compounds with similar activities, and its limited bioavailability in vivo.
未来方向
There are several potential future directions for research on 5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol. One area of interest is the development of more potent analogs of 5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol that exhibit improved bioavailability and pharmacokinetic properties. Another area of interest is the investigation of the potential of 5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol as a treatment for metabolic disorders, such as diabetes and obesity. Finally, further studies are needed to elucidate the precise mechanisms of action of 5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol and to identify potential targets for therapeutic intervention.
合成方法
5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol can be synthesized using a multi-step process, which involves the reaction of 2-amino-5-methylthiazole with 4-methoxy-2-methylbenzaldehyde to form the corresponding Schiff base. The Schiff base is then cyclized with thiosemicarbazide to give the thiosemicarbazone, which is further reacted with chloroacetyl chloride to obtain the final product, 5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol.
科学研究应用
5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol has been the subject of several scientific studies due to its potential therapeutic applications. In vitro studies have shown that 5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol has also been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the expression of anti-apoptotic proteins.
属性
IUPAC Name |
5-[3-(4-methoxy-2-methylphenyl)propyl]-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-8-11(16-2)7-6-10(9)4-3-5-12-14-15-13(18)17-12/h6-8H,3-5H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZOAWQAIGAGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CCCC2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(4-Methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5740863.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5740865.png)
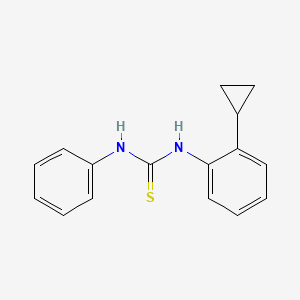
![N-(2,3-dimethylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5740874.png)

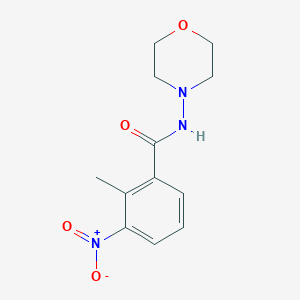
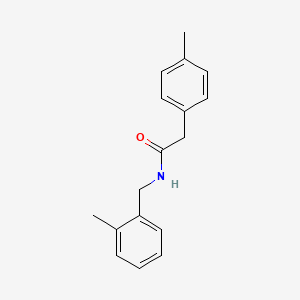

![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5740898.png)
![2-[(4-chlorophenyl)thio]-N-(1-propyl-1H-tetrazol-5-yl)acetamide](/img/structure/B5740906.png)
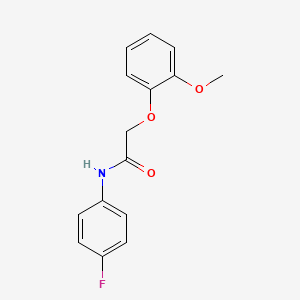

![3-[(4-methylbenzoyl)amino]phenyl 2-furoate](/img/structure/B5740941.png)
